molecular formula C5H6ClNO B085836 4-Chloro-3,5-dimethylisoxazole CAS No. 10557-86-5

4-Chloro-3,5-dimethylisoxazole

Cat. No. B085836
CAS RN: 10557-86-5
M. Wt: 131.56 g/mol
InChI Key: JTJWPHJWCFVTMS-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylisoxazole (4-Cl-3,5-Me2-IOX) is an organic compound consisting of a chlorinated isoxazole ring with a dimethyl substituent on the 3- and 5-positions. It is a colorless solid that is soluble in organic solvents. It is used as a reagent in organic synthesis and has been utilized in a variety of research applications.

Scientific Research Applications

  • Copper(II) Complexes Formation : 4-Chloro, 3,5-dimethylisoxazole forms complexes with copper(II). These complexes have been characterized using spectroscopic techniques and show unique electronic and structural properties. The ligand acts as a monodentate N-bonded agent in these complexes (Devoto et al., 1983).

  • Structural and Spectroscopic Analysis : A computational and theoretical analysis of 3,5-dimethylisoxazole and its derivatives has been carried out. This study includes vibrational analysis, electronic properties, and other structural properties, providing insights into the molecule's behavior and potential applications (Kavitha & Velraj, 2016).

  • Isotopic Exchange Studies : Research on the kinetics of hydrogen isotope exchange in 3,5-dimethylisoxazole in acidic media has been conducted. This study helps understand the reactivity of the isoxazole ring to electrophilic substitution reactions, which is significant in chemical synthesis processes (Setkina & Sokolov, 1964).

  • Bromodomain Ligand Potential : 3,5-Dimethylisoxazole acts as an acetyl-lysine-mimetic bromodomain ligand. This is important in the context of histone–lysine acetylation and gene transcription regulation, highlighting its potential in developing pharmacological agents (Hewings et al., 2011).

  • Palladium-Catalyzed Cross-Coupling Reactions : 3,5-Dimethyl-4-iodoisoxazole undergoes palladium-catalyzed coupling, forming various derivatives. This is significant in organic synthesis and drug development (Labadie, 1994).

  • Alkylation and Hydrogenolysis Studies : Studies on the alkylation of 3,5-Dimethylisoxazole have been conducted, showing possibilities for creating derivatives with various alkyl groups. This research is crucial for understanding and developing new synthetic pathways (Kashima et al., 1973).

  • Antiviral Agent Synthesis : New compounds with 3,5-dimethylisoxazole structures have been synthesized and evaluated for their antiviral activities, showing potential as antiviral agents (Balkan et al., 1996).

  • Hypoglycemic Activity : 3,5-dimethylisoxazole has been found to have hypoglycemic activity, indicating its potential use in treating diabetes (Dulin & Gerritsen, 1963).

  • Photoisomerization Studies : The photochemistry of 3,5-dimethylisoxazole has been studied, revealing insights into isoxazole-oxazole photoisomerization and capturing elusive intermediates (Nunes et al., 2013).

  • Lead Structure for Biological Activity : Investigations on 7-amino-3,5-dimethylisoxazole have shown it to stimulate immune responses, suggesting its use as a potential lead structure for developing new therapeutic agents (Drozd-Szczygieł et al., 2004).

Safety and Hazards

4-Chloro-3,5-dimethylisoxazole can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

4-Chloro-3,5-dimethylisoxazole is a chemical compound that has been shown to exhibit potent inhibitory activity against BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that plays a key role in the regulation of gene expression. It is involved in cellular processes such as cell growth and differentiation, making it a significant target for therapeutic interventions .

Mode of Action

It is known to participate in asymmetric isoxazole annulation reactions . This suggests that the compound may interact with its targets, such as BRD4, through the formation of covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

BRD4 is known to be involved in the regulation of gene expression, so the compound’s action could potentially lead to changes in various downstream effects related to cell growth and differentiation .

Pharmacokinetics

Its molecular weight (14559) and its physical properties, such as its boiling point (87-88 °C/8 mmHg) and density (1173 g/mL at 25 °C), suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibitory activity against BRD4. By inhibiting BRD4, the compound could potentially affect gene expression, leading to changes in cell growth and differentiation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendation at 2-8°C . Additionally, the compound’s efficacy could be influenced by factors such as pH and the presence of other molecules in its environment.

properties

IUPAC Name

4-chloro-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO/c1-3-5(6)4(2)8-7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJWPHJWCFVTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337172
Record name 4-Chloro-3,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10557-86-5
Record name 4-Chloro-3,5-dimethylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10557-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the structural characteristics of 4-chloro-3,5-dimethylisoxazole and its interaction with copper(II)?

A1: While the provided abstract doesn't detail the specific molecular weight or formula of this compound, it highlights its ability to form complexes with copper(II). [] This suggests the molecule likely possesses atoms capable of donating electron pairs to the copper ion, forming coordinate bonds. Further research into the spectroscopic properties of these complexes, as indicated by the paper's title, could elucidate the nature of these interactions and the resulting complex structures.

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